3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .
Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Primary Application: Precursor for Tricyclic Heteroaromatic Drug Discovery
Executive Summary
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1159982-19-0) is a highly specialized bifunctional heterocyclic intermediate. It features a 7-azaindole core substituted with an amino group at position 3 and a formyl (aldehyde) group at position 4.
This specific ortho-aminoaldehyde arrangement (peri-like across the ring fusion) makes the molecule a potent "linchpin" for Friedländer-type condensations . It is primarily utilized in medicinal chemistry to synthesize fused tricyclic systems (e.g., pyrido[3',2':4,5]pyrrolo[2,3-b]pyridines) which serve as scaffolds for kinase inhibitors (JAK, CDK) and PDE4B inhibitors.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
| Common Name | 3-Amino-4-formyl-7-azaindole |
| CAS Number | 1159982-19-0 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Yellow to brownish solid (prone to darkening upon oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Acidity (pKa) | Pyrrole NH: ~13.0; Pyridine N: ~4.6 (estimated) |
| Stability | Air Sensitive: The 3-amino group is prone to oxidation.[1][2][3][4][5][6][7][8][9] Reactive: Aldehyde and amine groups can self-condense if not stored properly. |
Synthetic Methodology
While direct isolation is challenging due to stability, the synthesis typically follows a Nitro-Methyl Oxidation-Reduction strategy. This route avoids the difficult direct formylation of the electron-deficient pyridine ring at C4.
Protocol: 4-Step Functionalization Strategy
-
Starting Material: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole).
-
Step 1: Electrophilic Nitration (C3 Selective)
-
Step 2: Methyl Group Oxidation
-
Reagents: Selenium dioxide (SeO₂) in dioxane/water or DMF-DMA followed by NaIO₄.
-
Rationale: The 3-nitro group deactivates the ring, preventing over-oxidation, while the methyl group is oxidized to the aldehyde.
-
Intermediate: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
-
-
Step 3: Nitro Group Reduction (Chemoselective)
-
Reagents: SnCl₂ / HCl or Fe / NH₄Cl (Avoid catalytic hydrogenation if aldehyde reduction is a risk, though Pd/C can be used with care).
-
Product:3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .
-
Synthesis Pathway Diagram
Figure 1: Retrosynthetic pathway utilizing the 4-methyl precursor to install the C4-formyl group.
Reactivity Profile & Applications
The defining feature of this molecule is the vicinal amino-aldehyde motif . This arrangement allows it to act as a [3 + 3] atom fragment in condensation reactions.
A. Friedländer Condensation (Primary Utility)
The most critical reaction is the condensation with ketones or active methylene compounds to form tricyclic 1,5-naphthyridine analogs (specifically pyrido-fused azaindoles).
-
Mechanism:
-
Imine Formation: The C3-amino group attacks the ketone carbonyl.
-
Cyclization: The alpha-carbon of the ketone attacks the C4-aldehyde (aldol-type).
-
Dehydration: Loss of water drives aromatization.
-
-
Conditions: Basic (KOH/EtOH) or Acidic (AcOH/Reflux) catalysis.
B. Schiff Base Formation
The C3-amino group is highly nucleophilic. It readily forms imines (Schiff bases) with external aldehydes. This must be controlled during storage to prevent polymerization with its own C4-aldehyde group (intermolecular self-condensation).
C. Oxidation Sensitivity
-
Aldehyde: Can be oxidized to the carboxylic acid (3-amino-7-azaindole-4-carboxylic acid).
-
Amine: Susceptible to air oxidation, leading to N-oxide formation or diazo species.
Friedländer Reaction Mechanism
Figure 2: Mechanism of Friedländer annulation to generate tricyclic kinase inhibitor scaffolds.
Handling & Storage Protocols
Due to the high reactivity of the amino-aldehyde pair, strict handling procedures are required to maintain purity.
-
Storage:
-
Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Keep in amber vials to protect from light-induced degradation.
-
-
Solubilization:
-
Prepare solutions immediately before use.
-
Preferred solvents: Anhydrous DMSO or DMF.
-
Avoid protic solvents (MeOH/EtOH) for long-term storage as hemiacetals may form.
-
-
Purification:
-
If the solid darkens (oxidation), purify via flash chromatography on silica gel.
-
Eluent: Dichloromethane/Methanol (95:5) with 1% Triethylamine (to prevent acid-catalyzed polymerization on silica).
-
References
-
Ivonin, S., et al. (2024).[5] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5] (Contextual reference for azaindole formylation strategies). ChemRxiv.[5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372812 (Related 3-formyl isomer). Retrieved from [Link]
Sources
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
